

Application Notes and Protocols for SHP2 Phosphatase Activity Assay

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Compound of Interest

Compound Name: PB17-026-01

Cat. No.: B12389998

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These application notes provide a detailed protocol for measuring the enzymatic activity of SHP2 (Src homology 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase, and for evaluating the potency of inhibitors such as **PB17-026-01**.

Introduction

SHP2, encoded by the PTPN11 gene, is a key regulator in multiple cell signaling pathways, including the Ras-ERK, PI3K-Akt, and JAK-STAT pathways.[1] It plays a critical role in cellular processes such as proliferation, differentiation, and migration.[2] Dysregulation of SHP2 activity is implicated in various developmental disorders, like Noonan syndrome, and in the pathogenesis of several cancers.[1][3] Under normal physiological conditions, SHP2 is maintained in a closed, auto-inhibited conformation.[1][3] Activation occurs upon binding of its SH2 domains to specific phosphotyrosine residues on target proteins, leading to a conformational change that exposes the catalytic site of the phosphatase domain.[1][3] The development of SHP2 inhibitors is a promising therapeutic strategy for various malignancies. **PB17-026-01** is a potent allosteric inhibitor of SHP2 with a reported IC50 value of 38.9 nM.[4]

Principle of the Assay

The SHP2 phosphatase activity assay is designed to measure the dephosphorylation of a substrate by the SHP2 enzyme. This can be achieved through various methods, most commonly through fluorescence or colorimetric detection.

- **Fluorescence-Based Assay:** This method utilizes a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). When DiFMUP is dephosphorylated by SHP2, it produces a highly fluorescent product, 6,8-Difluoro-4-Methylumbelliferone (DiFMU), which can be measured. This assay is highly sensitive and suitable for high-throughput screening.
- **Colorimetric (Absorbance-Based) Assay:** This method, often employing Malachite Green, detects the amount of inorganic phosphate released from a phosphopeptide substrate after dephosphorylation by SHP2.^[5] The Malachite Green reagent forms a colored complex with the free phosphate, and the absorbance of this complex is measured.

Materials and Reagents

- Recombinant full-length human SHP2 enzyme
- SHP2 substrate:
 - For Fluorescence Assay: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
 - For Colorimetric Assay: A phosphopeptide substrate (e.g., a peptide corresponding to the phosphorylated insulin receptor)^[5]
- SHP2 inhibitor (e.g., **PB17-026-01**)
- Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20)^[1]
- For Colorimetric Assay: Malachite Green solution^[5]
- 96-well or 384-well black microtiter plates (for fluorescence) or clear plates (for colorimetric)
- Fluorescence plate reader or a spectrophotometer

Experimental Protocols

I. Fluorescence-Based SHP2 Activity Assay

This protocol is adapted from established methods for measuring SHP2 activity using the fluorogenic substrate DiFMUP.[\[2\]](#)

1. Reagent Preparation:

- **SHP2 Enzyme Stock Solution:** Prepare a stock solution of recombinant SHP2 in assay buffer. The final concentration in the assay will need to be optimized, but a starting point could be in the low nanomolar range (e.g., 0.5 nM final concentration).[\[1\]](#)
- **DiFMUP Substrate Solution:** Prepare a stock solution of DiFMUP in DMSO. Dilute to the desired final concentration in assay buffer just before use. The optimal concentration should be determined by a Michaelis-Menten kinetics experiment.
- **Inhibitor (**PB17-026-01**) Solution:** Prepare a stock solution of **PB17-026-01** in DMSO. Create a serial dilution of the inhibitor to determine the IC₅₀ value.

2. Assay Procedure:

- Add 5 µL of the SHP2 inhibitor (or vehicle control) at various concentrations to the wells of a 384-well plate.
- Add 10 µL of the SHP2 enzyme solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding 10 µL of the DiFMUP substrate solution to each well.
- Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorescence plate reader with excitation at ~355 nm and emission at ~460 nm.

3. Data Analysis:

- Calculate the rate of the enzymatic reaction (slope of the fluorescence intensity versus time curve).
- Plot the reaction rate as a function of the inhibitor concentration.

- Determine the IC50 value by fitting the data to a four-parameter logistic equation.

II. Colorimetric SHP2 Activity Assay (Malachite Green)

This protocol is based on the detection of free phosphate released from a phosphopeptide substrate.^[5]

1. Reagent Preparation:

- SHP2 Enzyme Stock Solution: Prepare as described in the fluorescence-based assay.
- Phosphopeptide Substrate Solution: Prepare a stock solution of the phosphopeptide substrate in assay buffer. The final concentration should be at or near the K_m value for SHP2.
- Inhibitor (**PB17-026-01**) Solution: Prepare as described in the fluorescence-based assay.
- Malachite Green Reagent: Prepare the Malachite Green solution according to the manufacturer's instructions.

2. Assay Procedure:

- Add 10 μ L of the SHP2 inhibitor (or vehicle control) at various concentrations to the wells of a 96-well plate.
- Add 20 μ L of the SHP2 enzyme solution to each well and incubate for 30 minutes at room temperature.
- Start the reaction by adding 10 μ L of the phosphopeptide substrate solution to each well.
- Incubate the reaction mixture at 30°C for 30 minutes.^[5]
- Stop the reaction by adding 50 μ L of the Malachite Green solution to each well.
- Incubate for 10-15 minutes at room temperature to allow for color development.
- Measure the absorbance at ~620 nm using a spectrophotometer.^[5]

3. Data Analysis:

- Subtract the absorbance of the blank (no enzyme) from all readings.
- Plot the absorbance as a function of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

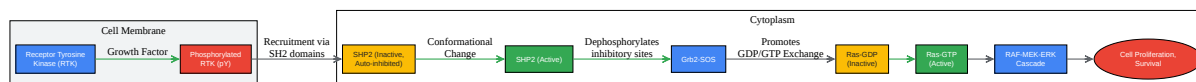
Table 1: Example Data for SHP2 Inhibition by **PB17-026-01** (Fluorescence Assay)

PB17-026-01 (nM)	Reaction Rate (RFU/min)	% Inhibition
0 (Control)	500	0
1	450	10
10	300	40
38.9	250	50
100	150	70
1000	50	90

Table 2: Example Data for SHP2 Inhibition by **PB17-026-01** (Colorimetric Assay)

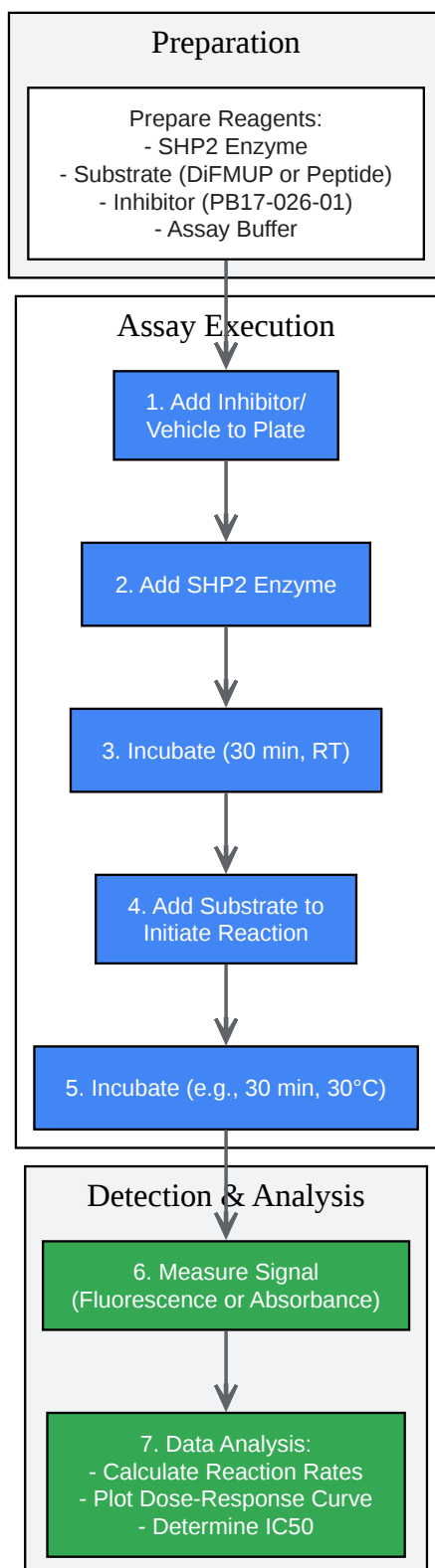
PB17-026-01 (nM)	Absorbance (620 nm)	% Inhibition
0 (Control)	0.800	0
1	0.720	10
10	0.480	40
40	0.400	50
100	0.240	70
1000	0.080	90

Visualizations



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Caption: SHP2 signaling pathway activation.



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Caption: Experimental workflow for SHP2 activity assay.

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